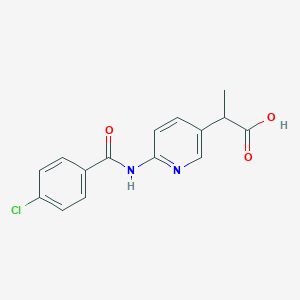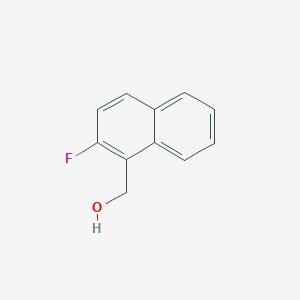![molecular formula C12H8ClN3O B13881912 3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile](/img/structure/B13881912.png)
3-[3-(chloromethyl)-4-oxopyridazin-1(4H)-yl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is a chemical compound with the molecular formula C12H8ClN3O It is characterized by the presence of a chloromethyl group attached to a pyridazinone ring, which is further connected to a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves the reaction of 3-(chloromethyl)pyridazine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridazinone derivatives.
Oxidation: Products include oxo-pyridazinone derivatives.
Reduction: Products include amine derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridazinone ring can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(chloromethyl)pyridazine
- 4-oxopyridazin-1-yl derivatives
- Benzonitrile derivatives
Uniqueness
3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both a chloromethyl group and a pyridazinone ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H8ClN3O |
|---|---|
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
3-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H8ClN3O/c13-7-11-12(17)4-5-16(15-11)10-3-1-2-9(6-10)8-14/h1-6H,7H2 |
InChI-Schlüssel |
AAAHTGXCMIPPOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N2C=CC(=O)C(=N2)CCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-(1-methylpyrazol-4-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13881830.png)
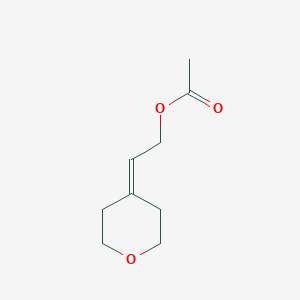

![2-[4-(2-Bromoacetyl)phenyl]ethyl acetate](/img/structure/B13881845.png)
![2-[(2-Phenylethylamino)methyl]aniline](/img/structure/B13881850.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-piperidin-4-ylmethanone](/img/structure/B13881852.png)
![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
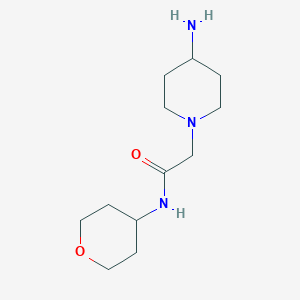
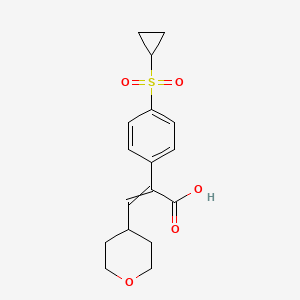
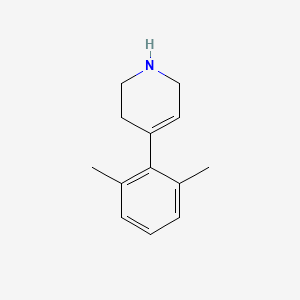

![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
